
5-(3-azetidinylmethyl)-2-methylPyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-azetidinylmethyl)-2-methylPyridine: is a chemical compound with the molecular formula C8H11N3 It is a derivative of pyridine, a basic heterocyclic organic compound The structure of this compound includes a pyridine ring substituted with a 3-azetidinylmethyl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-azetidinylmethyl)-2-methylPyridine typically involves the reaction of 2-methylpyridine with an azetidinylmethylating agent. One common method includes the use of azetidine and formaldehyde in the presence of a catalyst to form the azetidinylmethyl group, which is then introduced to the 2-methylpyridine ring under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
化学反応の分析
Types of Reactions: 5-(3-azetidinylmethyl)-2-methylPyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of halogenated pyridine derivatives
科学的研究の応用
Chemistry: In chemistry, 5-(3-azetidinylmethyl)-2-methylPyridine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound may be used to study the interactions of pyridine derivatives with biological systems. It can serve as a model compound for understanding the behavior of similar structures in biological environments .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may act as intermediates in the synthesis of pharmaceutical agents targeting specific biological pathways .
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .
作用機序
The mechanism of action of 5-(3-azetidinylmethyl)-2-methylPyridine involves its interaction with specific molecular targets. The azetidinylmethyl group can interact with enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, influencing their function. These interactions can lead to changes in cellular pathways and biological responses .
類似化合物との比較
5-(3-Azetidinylmethyl)pyrimidine: Similar structure but with a pyrimidine ring instead of pyridine.
3-(Azidomethyl)pyridine: Contains an azidomethyl group instead of azetidinylmethyl.
4-(2-Pyrimidinylmethyl)azepane: Contains a pyrimidinylmethyl group and an azepane ring.
Uniqueness: 5-(3-azetidinylmethyl)-2-methylPyridine is unique due to the presence of both the azetidinylmethyl and methyl groups on the pyridine ring. This combination imparts distinct chemical properties, making it a valuable compound for various applications .
特性
分子式 |
C10H14N2 |
|---|---|
分子量 |
162.23 g/mol |
IUPAC名 |
5-(azetidin-3-ylmethyl)-2-methylpyridine |
InChI |
InChI=1S/C10H14N2/c1-8-2-3-9(7-12-8)4-10-5-11-6-10/h2-3,7,10-11H,4-6H2,1H3 |
InChIキー |
JNHQVEMLDJRXNF-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C=C1)CC2CNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


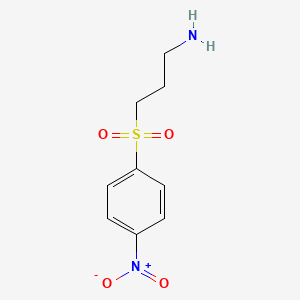
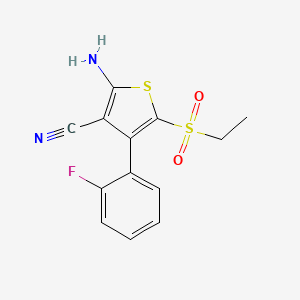

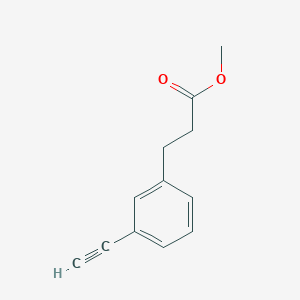
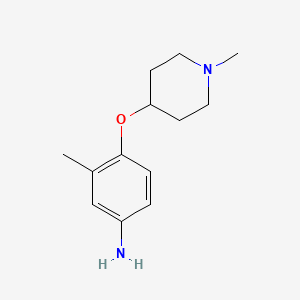
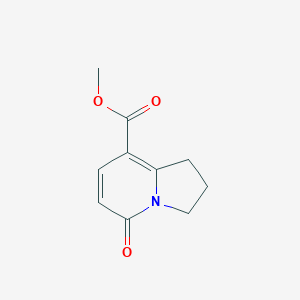
![4-Tert-butylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene;1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B12075891.png)
![1-[2-(4-Bromophenoxy)ethyl]piperidin-3-ol](/img/structure/B12075892.png)
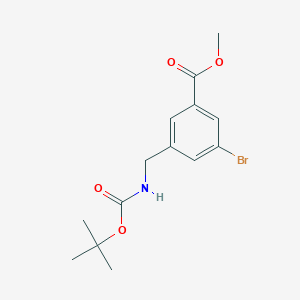
![5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol](/img/structure/B12075899.png)

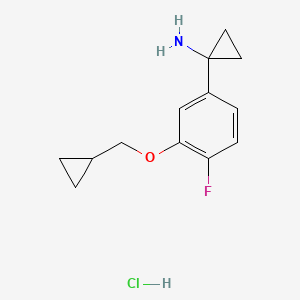
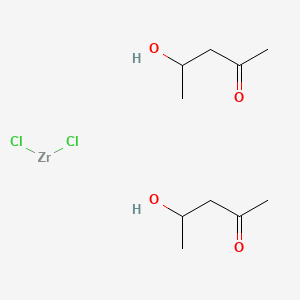
![5-Fluoro-N-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-2-methoxy-benzamide](/img/structure/B12075916.png)
